N-(2-Fluoro-4-iodophenyl)methanesulfonamide
Description
Background and Significance of Halogenated Sulfonamides
Halogenated sulfonamides represent a critically important class of organosulfur compounds that have revolutionized modern medicinal chemistry through their diverse biological activities and enhanced pharmacological properties. Sulfonamides are synthetic antimicrobial agents with a wide spectrum encompassing most gram-positive and many gram-negative organisms, demonstrating effectiveness against various bacterial species including Klebsiella, Salmonella, Escherichia coli, and Enterobacter species. The incorporation of halogen substituents into sulfonamide structures has emerged as a powerful strategy for enhancing therapeutic efficiency, including antimicrobial, antitumor, and antiviral activities. These halogenated derivatives exhibit pronounced improvements in biological performance due to the unique electronic and steric effects imparted by halogen atoms, which create unequal electron density distribution with different electrophilic and nucleophilic regions on molecular surfaces.
The significance of halogenated sulfonamides extends beyond their antimicrobial properties, as these compounds have demonstrated remarkable versatility in treating various medical conditions. Sulfonamides show inhibitory activity against fungi such as Pneumocystis carinii and protozoa including Toxoplasma and Coccidia species. The presence of halogen substituents on the benzene ring has been identified as a key factor in enhancing catalytic systems and improving the practicality of synthetic methodologies. Research has demonstrated that halogenated sulfonamide derivatives can exhibit superior inhibitory potencies, with some compounds achieving inhibition values as low as 2.6 nanomolar for specific biological targets. The strategic placement of halogen atoms in sulfonamide structures provides opportunities for metabolic stability enhancement, as these substituents can protect against cytochrome P450 hydroxylation and other metabolic degradation pathways.
The therapeutic potential of halogenated sulfonamides has been further validated through their incorporation into novel drug designs targeting specific biological pathways. Novel halogenated sulfonamide biguanides have shown promising anti-coagulation properties, with ortho-positioned halogen derivatives demonstrating significantly prolonged prothrombin time and partially activated thromboplastin time. These compounds have also exhibited favorable cellular viability profiles in human endothelial cells and human aortal smooth muscle cells across tested concentration ranges, indicating their potential for further therapeutic development. The ability of halogenated sulfonamides to modulate multiple biological targets simultaneously makes them particularly attractive for addressing complex medical conditions requiring multifaceted therapeutic approaches.
Molecular Identity and Classification
N-(2-Fluoro-4-iodophenyl)methanesulfonamide, identified by the Chemical Abstracts Service number 143937-74-0, represents a distinctive member of the halogenated sulfonamide family with a precisely defined molecular structure and classification. The compound possesses the molecular formula C₇H₇FINO₂S and exhibits a molecular weight of 315.11 grams per mole, with a monoisotopic mass of 296.932047 Daltons. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization and functional group arrangement. The compound's structural identity is further characterized by its International Chemical Identifier key QIQOPHFMCJEGRG-UHFFFAOYSA-N and its Simplified Molecular Input Line Entry System notation CS(=O)(=O)NC1=C(C=C(C=C1)I)F.
The molecular architecture of this compound encompasses several distinctive structural features that contribute to its unique chemical and biological properties. The compound contains a methanesulfonamide group attached to a substituted phenyl ring bearing both fluorine and iodine substituents in specific positional arrangements. The fluorine atom occupies the ortho position relative to the sulfonamide attachment point, while the iodine atom is positioned at the para location relative to the fluorine substituent. This dual halogenation pattern creates a unique electronic environment within the aromatic system, influencing both the compound's reactivity profile and its potential biological interactions. The presence of these specific halogen substituents imparts distinct electronic and steric effects that distinguish this compound from other sulfonamide derivatives and contribute to its specialized applications in research and development.
The classification of this compound within broader chemical taxonomies reveals its membership in several important compound classes. The compound belongs to the organosulfur compound family, specifically within the sulfonamide subcategory, which is characterized by the presence of the sulfonyl group connected to an amine functionality. Within the pharmaceutical chemical space, this compound represents an example of halogenated aromatic sulfonamides, a class that has gained substantial interest due to enhanced biological activities compared to non-halogenated analogs. The compound's computational chemistry profile includes specific properties such as a topological polar surface area of 46.17 square angstroms, a calculated logarithmic partition coefficient of 1.8018, two hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds. These molecular descriptors provide important insights into the compound's physicochemical behavior and potential bioavailability characteristics.
Historical Context and Development
The historical development of sulfonamide compounds traces back to pivotal discoveries in antimicrobial research that fundamentally transformed modern medicine and established the foundation for contemporary antibiotic therapy. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine during the early twentieth century. The initial discovery of sulfonamide antibacterial activity emerged from extensive research into synthetic compounds capable of inhibiting bacterial growth, with sulfanilamide representing the first compound of this type to demonstrate significant therapeutic efficacy. These early investigations revealed that sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis pathways essential for deoxyribonucleic acid production and cellular replication.
The recognition of sulfonamide therapeutic potential led to what became known as the "sulfa craze" during the late 1930s, during which hundreds of manufacturers produced numerous forms of sulfa compounds to meet growing medical demands. This period of intense development and production resulted in the synthesis of thousands of sulfonamide derivatives, with over 5,400 permutations documented by 1945, yielding improved formulations with greater effectiveness and reduced toxicity profiles. The extensive research during this era established many fundamental principles of sulfonamide chemistry and biology that continue to inform contemporary drug development efforts. However, this rapid expansion also highlighted the importance of rigorous testing and quality control, as demonstrated by the elixir sulfanilamide disaster in 1937, which led to significant regulatory reforms including the passage of the Federal Food, Drug, and Cosmetic Act in 1938.
The evolution of sulfonamide chemistry toward halogenated derivatives represents a more recent development in pharmaceutical research, driven by the recognition that halogen substituents can significantly enhance biological activities and improve pharmacological properties. The systematic investigation of halogenated sulfonamides has revealed that electron-withdrawing groups such as halogens can increase antibacterial activity when strategically positioned on aromatic ring systems. Research has demonstrated that the incorporation of halogen atoms into sulfonamide structures provides opportunities for enhanced metabolic stability, improved target selectivity, and reduced toxicity compared to earlier compounds. The development of sophisticated synthetic methodologies has enabled the precise placement of multiple halogen substituents in sulfonamide molecules, leading to compounds such as this compound that exhibit unique combinations of electronic and steric properties.
Contemporary research in halogenated sulfonamide development has focused on exploiting the unique properties of different halogen atoms to optimize biological activities for specific therapeutic applications. The strategic use of fluorine atoms has been particularly valuable due to their small size and high electronegativity, which can enhance metabolic stability and improve binding interactions with biological targets. Iodine substituents have proven valuable for their ability to participate in halogen bonding interactions and their utility in radiolabeling applications for medical imaging and diagnostic purposes. The combination of multiple halogens in single molecules, as exemplified by compounds containing both fluorine and iodine substituents, represents an advanced approach to sulfonamide optimization that leverages the complementary properties of different halogen atoms to achieve desired therapeutic profiles.
Properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOPHFMCJEGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599891 | |
| Record name | N-(2-Fluoro-4-iodophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143937-74-0 | |
| Record name | N-(2-Fluoro-4-iodophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-iodophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-4-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethanesulfonamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
N-(2-Fluoro-4-iodophenyl)methanesulfonamide has been identified as a potential inhibitor of the MEK pathway, which is crucial in various cancer types. The MEK/ERK signaling cascade is often constitutively activated in tumors, leading to increased cell proliferation and survival. By inhibiting MEK, this compound may help in treating cancers such as pancreatic, colon, lung, kidney, and ovarian cancers .
1.2 Anti-inflammatory Effects
Beyond oncology, this compound shows promise in treating inflammatory diseases. The MEK pathway is implicated in inflammatory responses, and thus its inhibition may alleviate conditions characterized by excessive inflammation .
1.3 Other Conditions
Research indicates that this compound could be beneficial for autoimmune diseases and conditions mediated by the MEK pathway, such as stroke and pain management .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and iodine atoms contribute to its binding affinity and specificity. The methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
MEK Inhibition Potential
The target compound shares structural motifs with MEK inhibitors like refametinib and pimertib, which feature (2-fluoro-4-iodophenyl)amino groups. However, these inhibitors incorporate additional functional groups (e.g., cyclopropane, pyridopyrimidine cores) that enhance target specificity and potency. The simpler structure of this compound may serve as a precursor for such molecules .
Stability and Reactivity
- Iodine vs. Chlorine: The C–I bond in the target compound is more polarizable than C–Cl, facilitating nucleophilic aromatic substitution but posing stability challenges under harsh conditions .
- Amino vs. Nitro Groups: N-(2-Amino-4-fluorophenyl)methanesulfonamide () exhibits higher solubility in aqueous media due to the NH₂ group, whereas the nitro derivative () is more reactive in electrophilic attacks.
Biological Activity
N-(2-Fluoro-4-iodophenyl)methanesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and an iodine atom on the phenyl ring, which are crucial for its biological interactions. The methanesulfonamide group enhances its solubility and potential to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structural features allow it to participate in hydrogen bonding and electrostatic interactions, which influence its binding affinity and specificity towards molecular targets.
1. Enzyme Inhibition
This compound has been employed in studies investigating enzyme inhibition, particularly targeting cyclooxygenases (COX) and Bcl-2 family proteins. Its potential as a COX inhibitor suggests applications in anti-inflammatory therapies, while its interaction with Bcl-2/Bcl-xL proteins indicates possible anticancer properties .
2. Anticancer Activity
Research has demonstrated that this compound exhibits potent cell growth inhibitory activity against various cancer cell lines. For example, in studies involving H146 xenograft tumors in SCID mice, administration of this compound induced significant apoptosis, as evidenced by the cleavage of PARP and caspase-3 proteins .
3. Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs. Inhibition of COX-2 has been linked to reduced inflammation and pain, making it a valuable agent in treating conditions like arthritis and other inflammatory diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Study 1: Anticancer Efficacy
In a detailed study involving the administration of this compound at a maximum tolerated dose (MTD) of 15 mg/kg in SCID mice, significant tumor regression was observed. The study monitored apoptotic markers over time, revealing robust induction of apoptosis within tumor tissues at multiple time points post-treatment .
Case Study 2: Inhibition of Cyclooxygenases
Another investigation focused on the compound's role as a COX inhibitor, where it was shown to effectively reduce prostaglandin levels associated with inflammation. This study highlighted the compound's potential application in treating chronic inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for N-(2-Fluoro-4-iodophenyl)methanesulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves reacting 2-fluoro-4-iodoaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions . Key optimization strategies include:
- Temperature control : Maintaining sub-ambient temperatures prevents hydrolysis of the sulfonyl chloride.
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.
- Base selection : Triethylamine effectively neutralizes HCl byproducts.
Industrial-scale methods may employ continuous flow reactors to enhance purity (>95%) and yield (70–85%) .
Q. How is this compound characterized post-synthesis?
Answer: Characterization involves:
- Spectroscopic techniques :
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorine and iodine positions).
- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (315.11 g/mol) via ESI-MS or MALDI-TOF .
- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S.
- X-ray crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks .
Q. What initial biological activities have been reported for this compound?
Answer: The compound acts as a MEK inhibitor , disrupting the MAPK/ERK pathway in cancer cells (e.g., pancreatic, colon). Key findings:
- IC50 values : 50–100 nM in kinase inhibition assays .
- Cellular assays : Reduces proliferation in HCT-116 (colon cancer) and A549 (lung cancer) cell lines by 60–80% at 10 μM .
- Structural contributors : The iodine atom enhances binding affinity through van der Waals interactions, while fluorine improves metabolic stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Answer: Contradictions in IC50 values or efficacy often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).
- Cell line heterogeneity : Use isogenic models or primary cells to reduce genetic variability.
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
- Pharmacokinetic factors : Assess cellular uptake (e.g., LC-MS/MS quantification) to confirm intracellular concentrations .
Q. What computational strategies predict the compound’s binding mode with MEK?
Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER, GROMACS) are used to model interactions:
- Docking : The iodine atom occupies a hydrophobic pocket in MEK’s ATP-binding site, while the sulfonamide forms hydrogen bonds with Lys97 and Ser212 .
- Free energy calculations : MM/GBSA estimates binding energy (ΔG = −45 kcal/mol), correlating with experimental IC50 .
Validation : Compare predicted poses with crystallographic data from MEK-inhibitor complexes (PDB: 3PP1) .
Q. How do structural modifications (e.g., halogen substitution) impact biological efficacy?
Answer: Comparative studies with analogs reveal:
| Substituent | IC50 (MEK Inhibition) | LogP | Metabolic Stability (t1/2, human liver microsomes) |
|---|---|---|---|
| Iodine | 50 nM | 2.8 | 4.2 h |
| Bromine | 120 nM | 2.5 | 3.1 h |
| Chlorine | 300 nM | 2.3 | 2.5 h |
| Fluorine | >1 μM | 1.9 | 1.8 h |
The iodine substituent enhances potency and stability due to its larger atomic radius and lipophilicity .
Q. What experimental designs are recommended for assessing off-target effects?
Answer:
- Kinase selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (<10% activity at 1 μM is ideal) .
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., unintended JNK activation).
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement specificity in live cells .
Q. How can reaction yields be improved during scale-up synthesis?
Answer:
- Flow chemistry : Reduces reaction time (2 hours vs. 12 hours batch) and improves heat transfer .
- Catalytic additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonamide formation.
- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted aniline, increasing purity to >98% .
Methodological Notes
- Data contradictions : Addressed via standardized assays and purity checks.
- Structural comparisons : Emphasized halogen effects using empirical and computational data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
